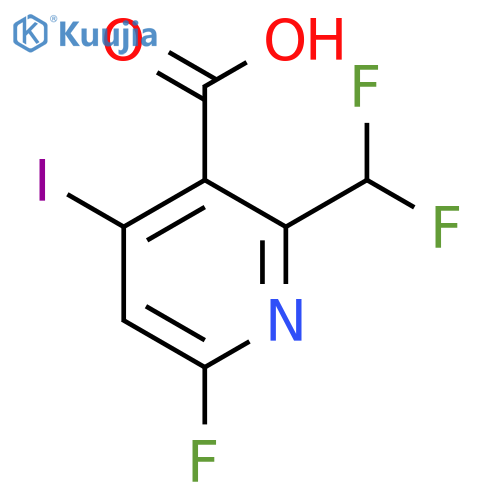

Cas no 1805293-32-6 (2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid)

2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid

-

- インチ: 1S/C7H3F3INO2/c8-3-1-2(11)4(7(13)14)5(12-3)6(9)10/h1,6H,(H,13,14)

- InChIKey: WPQDFVITUPJUNJ-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(N=C(C(F)F)C=1C(=O)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029036034-500mg |

2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid |

1805293-32-6 | 95% | 500mg |

$1,617.60 | 2022-04-01 | |

| Alichem | A029036034-250mg |

2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid |

1805293-32-6 | 95% | 250mg |

$1,068.20 | 2022-04-01 | |

| Alichem | A029036034-1g |

2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid |

1805293-32-6 | 95% | 1g |

$2,952.90 | 2022-04-01 |

2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acidに関する追加情報

Introduction to 2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid (CAS No. 1805293-32-6) in Modern Chemical Biology and Medicinal Chemistry

2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid, identified by the CAS number 1805293-32-6, is a sophisticated heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse pharmacological properties and biological activities. The structural features of this molecule, particularly the presence of fluorine and iodine substituents, as well as the carboxylic acid functional group, make it a promising candidate for further exploration in drug discovery and therapeutic development.

The difluoromethyl group, a key structural moiety in this compound, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This group has been extensively studied in medicinal chemistry due to its role in improving pharmacokinetic profiles of small-molecule drugs. The fluoro substitution at the 6-position of the pyridine ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets. Additionally, the iodopyridine core provides a versatile platform for further functionalization, enabling chemists to design derivatives with tailored biological activities.

The carboxylic acid functionality at the 3-position introduces polarity and reactivity to the molecule, making it a valuable intermediate in synthetic chemistry. This group can participate in various chemical reactions, such as esterification, amidation, and coupling reactions, facilitating the synthesis of more complex molecules. The combination of these structural elements makes 2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid a versatile building block for the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on exploiting fluorinated compounds in drug discovery. The unique electronic properties of fluorine atoms can significantly alter the binding affinity and selectivity of drug candidates. For instance, fluorine substitution can enhance binding to target proteins by increasing hydrophobic interactions or by modulating hydrogen bonding patterns. This has led to the development of several fluorinated drugs that have entered clinical use, demonstrating the therapeutic potential of fluorinated heterocycles.

The iodopyridine moiety in 2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid also offers opportunities for further chemical manipulation. Iodine is a halogen that can undergo cross-coupling reactions with various organic substrates, such as palladium-catalyzed Suzuki-Miyaura or Stille couplings. These reactions are powerful tools for constructing complex molecular architectures and have been widely used in pharmaceutical synthesis. The presence of an iodine atom at the 4-position allows for selective functionalization while preserving other reactive sites on the molecule.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyridine derivatives have long been recognized as important scaffolds in anticancer drug development. The structural features of 2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid, including its halogenated pyridine core and carboxylic acid functionality, make it an attractive candidate for designing inhibitors targeting cancer-related enzymes and pathways. Recent studies have shown that fluorinated pyridines can exhibit potent anticancer activity by interfering with key signaling pathways involved in tumor growth and progression.

Furthermore, the difluoromethyl group has been implicated in enhancing the bioavailability and stability of drug molecules against metabolic degradation. This property is particularly valuable in oncology, where drugs often require multiple administrations to achieve therapeutic efficacy. By incorporating a difluoromethyl group into a drug candidate, chemists can improve its pharmacokinetic profile, leading to more effective treatment regimens.

The carboxylic acid functionality at the 3-position also provides a site for conjugation with other biomolecules, such as peptides or nucleic acids. This strategy has been employed in the development of targeted therapies that combine small-molecule drugs with biologics for enhanced specificity and efficacy. For example, conjugating 2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid derivatives to antibodies or other targeting ligands could lead to novel targeted cancer therapies that selectively deliver cytotoxic agents to tumor cells.

In conclusion,2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid (CAS No. 1805293-32-6) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features—combining fluorinated pyridines with an iodopyridine core and a carboxylic acid functionality—make it an ideal candidate for further exploration in drug discovery and therapeutic development. The compound's potential applications span multiple therapeutic areas, particularly oncology, where it could be used to develop novel inhibitors targeting cancer-related pathways. As research continues to uncover new synthetic strategies and biological targets,2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid is poised to play a significant role in shaping the future of chemical biology and medicinal chemistry.

1805293-32-6 (2-(Difluoromethyl)-6-fluoro-4-iodopyridine-3-carboxylic acid) 関連製品

- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)

- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)

- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)

- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)

- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)

- 92143-31-2((E)-Ceftriaxone)

- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)

- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)

- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)